molecular formula C14H17NO3 B2491511 3-Benzyl-4-(oxirane-2-carbonyl)morpholine CAS No. 2411220-64-7

3-Benzyl-4-(oxirane-2-carbonyl)morpholine

Cat. No.: B2491511
CAS No.: 2411220-64-7
M. Wt: 247.294
InChI Key: FYWCPQTYYBLZHM-UHFFFAOYSA-N
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Description

3-Benzyl-4-(oxirane-2-carbonyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a benzyl group and an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-(oxirane-2-carbonyl)morpholine typically involves the reaction of morpholine derivatives with benzyl halides and epoxides. One common method includes the following steps:

    N-Benzylation: Morpholine is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzylmorpholine.

    Epoxidation: The N-benzylmorpholine is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(oxirane-2-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols/Amines: Formed from the reduction of the compound.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Benzyl-4-(oxirane-2-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-(oxirane-2-carbonyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophiles in biological molecules, potentially leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the benzyl and oxirane substituents.

    N-Benzylmorpholine: Similar structure but without the oxirane ring.

    Epoxymorpholine: Contains the oxirane ring but lacks the benzyl group.

Uniqueness

3-Benzyl-4-(oxirane-2-carbonyl)morpholine is unique due to the presence of both the benzyl and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-benzylmorpholin-4-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(13-10-18-13)15-6-7-17-9-12(15)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCPQTYYBLZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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